molecular formula C20H17NO5 B14411616 2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione CAS No. 87698-36-0

2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione

Cat. No.: B14411616
CAS No.: 87698-36-0
M. Wt: 351.4 g/mol
InChI Key: HWZZMRBSWHRXQR-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of nitroindene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the enone intermediate.

    Nitration: Introducing the nitro group via nitration reaction using nitric acid or other nitrating agents.

    Cyclization: Forming the indene ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amine or other reduced forms.

    Substitution: Various substitution reactions could occur, particularly at the phenyl or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenation reagents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroindene Derivatives: Compounds with similar structures but different substituents.

    Phenylpropene Derivatives: Compounds with variations in the phenylpropene moiety.

    Ethoxy Compounds: Compounds with ethoxy groups attached to different parts of the molecule.

Uniqueness

2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

87698-36-0

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

2-(3-ethoxy-2-phenylprop-2-enyl)-2-nitroindene-1,3-dione

InChI

InChI=1S/C20H17NO5/c1-2-26-13-15(14-8-4-3-5-9-14)12-20(21(24)25)18(22)16-10-6-7-11-17(16)19(20)23/h3-11,13H,2,12H2,1H3

InChI Key

HWZZMRBSWHRXQR-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(CC1(C(=O)C2=CC=CC=C2C1=O)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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